molecular formula C9H21NO B13480217 4-(Aminomethyl)-3-ethylhexan-3-ol

4-(Aminomethyl)-3-ethylhexan-3-ol

Cat. No.: B13480217
M. Wt: 159.27 g/mol
InChI Key: LVTGHJSCWYESKJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-ethylhexan-3-ol is an organic compound with a unique structure that includes an aminomethyl group and an ethyl group attached to a hexanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-ethylhexan-3-ol can be achieved through several methods. One common approach involves the alkylation of ammonia or amines with appropriate alkyl halides. Another method includes the reduction of nitriles or amides to obtain the desired amine. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using high-pressure hydrogenation reactors. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-ethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be further reduced to form primary or secondary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various amines, aldehydes, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-3-ethylhexan-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-ethylhexan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Known for its use as an antifibrinolytic agent.

    4-Aminocoumarin derivatives: Used in organic synthesis and medicinal chemistry.

    Aminocaproic acid: Another antifibrinolytic agent with similar applications.

Uniqueness

4-(Aminomethyl)-3-ethylhexan-3-ol is unique due to its specific structure, which combines an aminomethyl group with an ethyl-substituted hexanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

4-(aminomethyl)-3-ethylhexan-3-ol

InChI

InChI=1S/C9H21NO/c1-4-8(7-10)9(11,5-2)6-3/h8,11H,4-7,10H2,1-3H3

InChI Key

LVTGHJSCWYESKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(CC)(CC)O

Origin of Product

United States

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